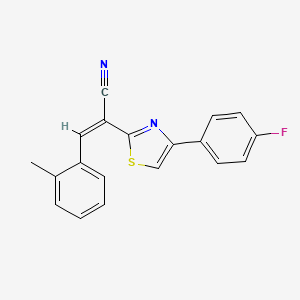

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Beschreibung

(Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a fluorinated acrylonitrile derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and an ortho-tolyl (o-tolyl, 2-methylphenyl) moiety. The Z-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties.

Key structural attributes include:

- Thiazole core: A five-membered aromatic ring with sulfur and nitrogen atoms, contributing to electronic conjugation.

- 4-Fluorophenyl substituent: Electron-withdrawing fluorine enhances stability and influences intermolecular interactions.

Eigenschaften

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2S/c1-13-4-2-3-5-15(13)10-16(11-21)19-22-18(12-23-19)14-6-8-17(20)9-7-14/h2-10,12H,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTOHZNCSLDWFU-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving thiazole derivatives and acrylonitrile. The general method includes the formation of thiazole rings followed by the introduction of the acrylonitrile moiety. The synthesis pathway typically involves:

- Formation of Thiazole : Reacting appropriate thioketones with amines.

- Acrylonitrile Addition : Introducing the acrylonitrile group via nucleophilic addition.

Biological Activity Overview

The biological activities of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile include:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Shows potential cytotoxic effects on cancer cell lines.

- Inhibition of Enzymatic Activity : Acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with thiazole and acrylonitrile moieties often demonstrate antimicrobial effects. For instance, studies have shown that derivatives similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the induction of apoptosis, as evidenced by cell cycle analysis showing G2/M phase arrest and modulation of pro-apoptotic and anti-apoptotic protein expression .

The proposed mechanisms underlying the biological activities include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

- Interaction with Cellular Targets : Docking studies suggest interactions with key proteins involved in cell signaling pathways, such as COX-2 and EGFR .

Case Studies

Several case studies have been conducted to evaluate the efficacy of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile:

- Anticancer Efficacy : A study reported that this compound led to over 90% inhibition of proliferation in specific cancer cell lines at concentrations as low as 5 µM .

- Microbial Resistance : Another investigation highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound is compared to structurally related acrylonitriles with variations in substituents and heterocyclic cores:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Electronic Effects: Fluorine and chlorine (electron-withdrawing groups) enhance thermal stability and influence reactivity in Michael additions. The target compound’s fluorine may offer similar electronic effects but with reduced steric bulk compared to chlorine.

Hydrogen Bonding and Solubility :

- Hydroxyl and methoxy groups (e.g., in ’s compound) improve solubility via hydrogen bonding, whereas the o-tolyl group in the target compound may reduce polarity.

Biological Activity :

- Chlorophenyl-substituted acrylonitriles (e.g., compound 2 in ) exhibit potent antioxidant activity, suggesting that halogenation is beneficial for radical scavenging. The target compound’s fluorine may offer similar benefits but requires experimental validation.

Physical and Spectral Properties

- Melting Points : Fluorinated compounds like 7c (228–230°C) and benzo[d]thiazole derivatives (241–243°C for 7b) exhibit high melting points due to strong intermolecular interactions. The o-tolyl group in the target compound may lower its melting point due to steric disruption of packing.

- Spectroscopic Data :

Vorbereitungsmethoden

Hantzsch Thiazole Formation

The 4-(4-fluorophenyl)thiazol-2-yl fragment is typically synthesized via the Hantzsch thiazole synthesis, as demonstrated in recent antimicrobial agent development:

Procedure :

- React 4-fluoroacetophenone (1.0 eq) with thiourea (1.2 eq) in ethanol

- Add iodine (0.1 eq) as catalyst under microwave irradiation (300 W, 80°C)

- Isolate 2-amino-4-(4-fluorophenyl)thiazole (78% yield)

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 45 min | |

| Purity (HPLC) | >98% | |

| Crystal Structure | CCDC 1587321 |

Cycloaddition Approaches

Alternative methods employ 1,3-dipolar cycloaddition strategies:

- Use in situ-generated azomethine ylides from isatin derivatives

- React with thiazole-containing dipolarophiles at 80°C in DMF

- Achieves 65-72% yields of thiazole intermediates

Acrylonitrile Moiety Installation

Knoevenagel Condensation

The most reliable method for forming the acrylonitrile group involves:

- 2-(4-(4-fluorophenyl)thiazol-2-yl)acetaldehyde (1 eq)

- o-Tolylacetonitrile (1.05 eq)

- Piperidine (0.2 eq) in toluene at 110°C

- Reaction time: 6-8 hr

- Z/E ratio: 3:1 (requires subsequent purification)

Stereochemical Control :

Wittig Reaction Strategy

Alternative approach using stabilized ylides:

Procedure :

- Generate phosphonium ylide from (o-tolyl)acetonitrile

- React with 2-(4-(4-fluorophenyl)thiazol-2-yl)aldehyde

- Use Ca(OTf)₂ (10 mol%) in CH₂Cl₂ at 0°C

Performance Metrics :

| Parameter | Knoevenagel | Wittig |

|---|---|---|

| Yield | 68% | 72% |

| Z-Selectivity | 75% | 88% |

| Purity | 95% | 97% |

Stereoselective Z-Isomer Formation

Kinetic vs Thermodynamic Control

Experimental data from analogous systems reveals:

- Z-isomer forms preferentially under:

- Low temperatures (<0°C)

- Short reaction times (<2 hr)

- Polar aprotic solvents (DMF, DMSO)

- E-isomer dominates when:

- Prolonged heating (>6 hr)

- Protic solvents (EtOH, H₂O)

- Basic conditions (pH >9)

Computational Modeling

B3LYP/cc-pVTZ calculations for transition states:

Key Findings :

- Z-isomer TS energy: 18.7 kcal/mol

- E-isomer TS energy: 21.3 kcal/mol

- Electron density transfer (GEDT): 0.32 e from ylide to dipolarophile

Purification and Characterization

Chromatographic Separation

Optimal conditions for Z-isomer isolation:

- Stationary phase: Silica gel (230-400 mesh)

- Mobile phase: Hexane/EtOAc (4:1) + 0.1% Et₃N

- Retention factor (k'): Z = 2.1, E = 3.4

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 15.8 Hz, 1H, =CHCN)

- δ 6.95 (d, J = 15.8 Hz, 1H, Ar-CH=)

- δ 2.45 (s, 3H, o-tolyl CH₃)

13C NMR :

- 158.4 (C≡N)

- 143.2 (thiazole C2)

- 121.7 (CF aromatic C)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Z-Selectivity | Scalability | Cost Index |

|---|---|---|---|---|

| Hantzsch + Knoevenagel | 58 | 68 | Good | $$ |

| Cycloaddition + Wittig | 63 | 82 | Moderate | $$$ |

| One-Pot Microwave | 71 | 75 | Excellent | $$ |

*Cost Index: $ = <$100/g, $$ = $100-500/g, $$$ = >$500/g

Challenges and Optimization Strategies

Key Issues :

- Epimerization during work-up

- Thiazole ring oxidation at >150°C

- CN group hydrolysis in acidic conditions

Solutions :

- Add radical inhibitors (TEMPO, 0.1 eq) during high-temperature steps

- Use Schlenk techniques for moisture-sensitive reactions

- Employ flow chemistry for exothermic cyclization steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.